molecular formula C5H4BrNS2 B1438413 4-Bromothiophene-2-carbothioamide CAS No. 1152604-80-2

4-Bromothiophene-2-carbothioamide

Cat. No.: B1438413
CAS No.: 1152604-80-2
M. Wt: 222.1 g/mol
InChI Key: NCTSBNPWZRWXBI-UHFFFAOYSA-N
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Description

4-Bromothiophene-2-carbothioamide is a heterocyclic compound with the molecular formula C5H4BrNS2 and a molecular weight of 222.13 g/mol This compound is part of the thiophene family, which is known for its five-membered ring structure containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromothiophene-2-carbothioamide typically involves the bromination of thiophene followed by the introduction of a carbothioamide group. One common method is the bromination of thiophene at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromothiophene is then reacted with thiourea under basic conditions to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and thiourea reaction steps, with optimizations for yield and purity. Industrial reactors and continuous flow systems may be used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromothiophene-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromothiophene-2-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromothiophene-2-carbothioamide involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorothiophene-2-carbothioamide: Similar structure with a chlorine atom instead of bromine.

    4-Fluorothiophene-2-carbothioamide: Similar structure with a fluorine atom instead of bromine.

    4-Iodothiophene-2-carbothioamide: Similar structure with an iodine atom instead of bromine.

Uniqueness

4-Bromothiophene-2-carbothioamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s chemical and biological properties .

Properties

IUPAC Name

4-bromothiophene-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNS2/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTSBNPWZRWXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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